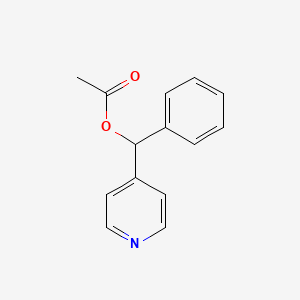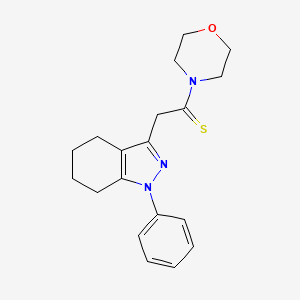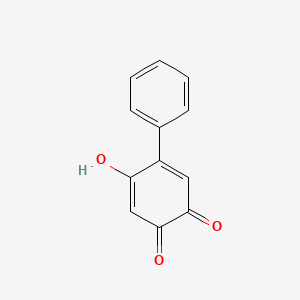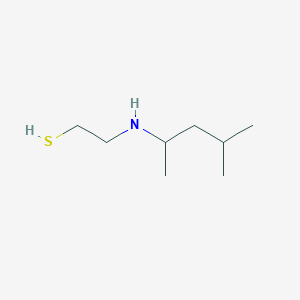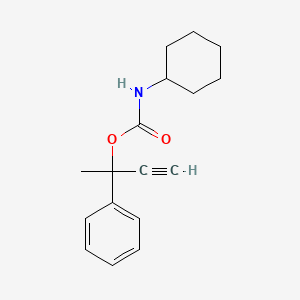
1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanecarbamate with 1-Methyl-1-phenyl-2-propynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a saturated hydrocarbon.
Substitution: The products vary depending on the nucleophile used but can include various substituted cyclohexanecarbamates.
Aplicaciones Científicas De Investigación
1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1-phenylcyclohexane: Similar in structure but lacks the propynyl group.
1-Methyl-2-phenylcyclohexanol: Contains a hydroxyl group instead of a carbamate group.
Phenylacetone: A simpler structure with a phenyl group attached to a ketone.
Propiedades
Número CAS |
20921-41-9 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
2-phenylbut-3-yn-2-yl N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H21NO2/c1-3-17(2,14-10-6-4-7-11-14)20-16(19)18-15-12-8-5-9-13-15/h1,4,6-7,10-11,15H,5,8-9,12-13H2,2H3,(H,18,19) |
Clave InChI |
WLZGMHXRIVMSEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C1=CC=CC=C1)OC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


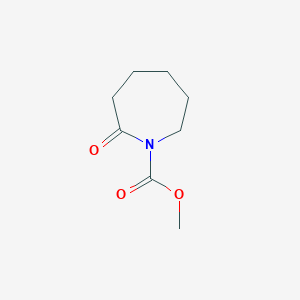
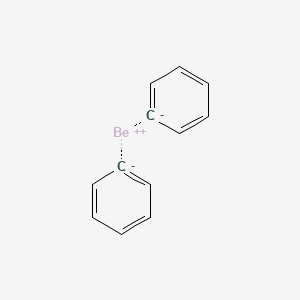
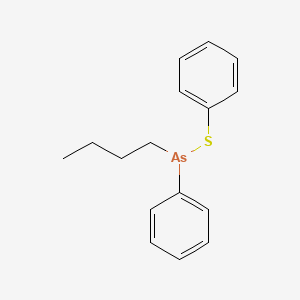
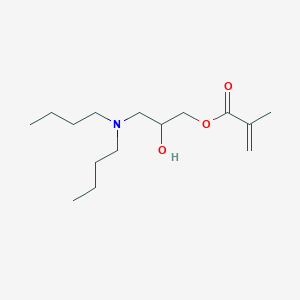
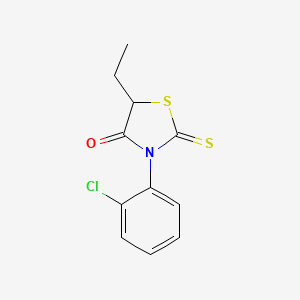
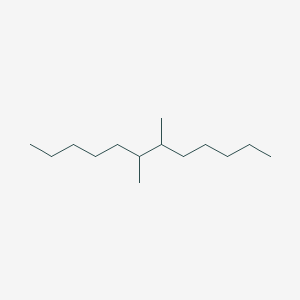

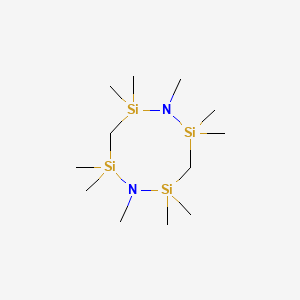
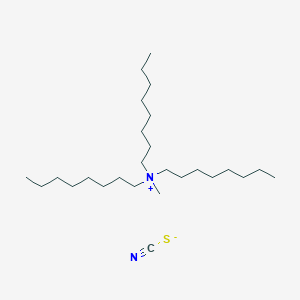
![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
